molecular formula C9H21NOSi B8651148 Acetamide, N-[(1,1-dimethylethyl)dimethylsilyl]-N-methyl- CAS No. 82112-20-7

Acetamide, N-[(1,1-dimethylethyl)dimethylsilyl]-N-methyl-

Cat. No. B8651148
CAS RN: 82112-20-7
M. Wt: 187.35 g/mol
InChI Key: SZMVPLNXMKLYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[(1,1-dimethylethyl)dimethylsilyl]-N-methyl- is a useful research compound. Its molecular formula is C9H21NOSi and its molecular weight is 187.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-[(1,1-dimethylethyl)dimethylsilyl]-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-[(1,1-dimethylethyl)dimethylsilyl]-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

82112-20-7

Molecular Formula

C9H21NOSi

Molecular Weight

187.35 g/mol

IUPAC Name

N-[tert-butyl(dimethyl)silyl]-N-methylacetamide

InChI

InChI=1S/C9H21NOSi/c1-8(11)10(5)12(6,7)9(2,3)4/h1-7H3

InChI Key

SZMVPLNXMKLYMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vigorously stirred solution of 73.1 g (1.0 mole) N-methylacetamide dissolved in 1400 ml of dry triethylamine was added 196 g (1.30 mole) of t-butyldimethylsilyl chloride. The flask was purged with dry nitrogen and then equipped with a drying tube. Hard stirring of the mixture was continued for 24 hours at room temperature. Then, under a layer of dry air, the reaction mixture was filtered to remove the precipitate of triethylamine hydrochloride. The resulting filter cake was then washed three times with 150 ml each of dry triethylamine. The filtrate and washings were combined and reduced in volume by distillation at 35 degrees C. at 10 mm Hg. The remaining straw colored liquid was then fractionally distilled.
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.